tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate
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Overview
Description
tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further connected to a phenyl group substituted with an amino-phenyl-pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate typically involves multiple steps, including the formation of the cyclobutyl ring and the introduction of the amino-phenyl-pyridine moiety. The reaction conditions often require the use of protecting groups, such as tert-butyl carbamate, to prevent unwanted side reactions. Common reagents include tert-butyl chloroformate, cyclobutylamine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes, especially those involving enzyme interactions and receptor binding.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors involved in diseases.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl (3-amino-4-phenylpyridin-2-yl)carbamate
Comparison:
- Structural Differences: While similar compounds may share the tert-butyl carbamate group, they differ in the arrangement of the aromatic rings and the presence of additional functional groups.
- Unique Properties: tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate’s unique structure provides specific binding affinities and reactivity, making it distinct in its applications .
Properties
Molecular Formula |
C26H30N4O2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate |
InChI |
InChI=1S/C26H30N4O2/c1-25(2,3)32-24(31)30-26(16-7-17-26)19-10-12-20(13-11-19)28-23-21(27)14-15-22(29-23)18-8-5-4-6-9-18/h4-6,8-15H,7,16-17,27H2,1-3H3,(H,28,29)(H,30,31) |
InChI Key |
HWXUQVDWWNIJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)NC3=C(C=CC(=N3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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